molecular formula C10H15Cl2NO B13103073 4-Amino-1-(3-chlorophenyl)butan-1-ol hydrochloride

4-Amino-1-(3-chlorophenyl)butan-1-ol hydrochloride

Cat. No.: B13103073
M. Wt: 236.13 g/mol
InChI Key: JNUPYLCJFXOWJV-UHFFFAOYSA-N
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Description

4-Amino-1-(3-chlorophenyl)butan-1-ol hydrochloride is a chemical compound with a molecular formula of C10H15Cl2NO It is a derivative of butanol and contains an amino group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3-chlorophenyl)butan-1-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde and 4-aminobutanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods and quality control measures is essential to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3-chlorophenyl)butan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary amines.

Scientific Research Applications

4-Amino-1-(3-chlorophenyl)butan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-(3-chlorophenyl)butan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(3-bromophenyl)butan-1-ol hydrochloride
  • 4-Amino-1-(3-fluorophenyl)butan-1-ol hydrochloride
  • 4-Amino-1-(3-methylphenyl)butan-1-ol hydrochloride

Uniqueness

4-Amino-1-(3-chlorophenyl)butan-1-ol hydrochloride is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H15Cl2NO

Molecular Weight

236.13 g/mol

IUPAC Name

4-amino-1-(3-chlorophenyl)butan-1-ol;hydrochloride

InChI

InChI=1S/C10H14ClNO.ClH/c11-9-4-1-3-8(7-9)10(13)5-2-6-12;/h1,3-4,7,10,13H,2,5-6,12H2;1H

InChI Key

JNUPYLCJFXOWJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCCN)O.Cl

Origin of Product

United States

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